molecular formula C4H11N3O2S B1489176 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 1205544-02-0

2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1489176
CAS No.: 1205544-02-0
M. Wt: 165.22 g/mol
InChI Key: BEDCDQHACYWYOS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazolidine ring and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 2-aminoethylamine with carbon disulfide in the presence of an oxidizing agent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: Nucleophiles like alkyl halides can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into various biological processes.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

  • 2-Aminoethanol: Similar in structure but lacks the thiadiazolidine ring.

  • 1,2,5-Thiadiazolidine: Similar ring structure but different substituents.

  • Ethanol, 2-[(2-aminoethyl)amino]-: Similar aminoethyl group but different functional groups.

Uniqueness: 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its combination of the thiadiazolidine ring and the aminoethyl group, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2S/c5-1-3-7-4-2-6-10(7,8)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDCDQHACYWYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide

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